N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Description
The compound N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide features a tetrahydroisoquinoline core substituted at position 2 with a propanoyl group and at position 7 with a methanesulfonamide moiety linked to a 4-(trifluoromethyl)phenyl ring.
Properties
IUPAC Name |
N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O3S/c1-2-19(26)25-10-9-15-5-8-18(11-16(15)12-25)24-29(27,28)13-14-3-6-17(7-4-14)20(21,22)23/h3-8,11,24H,2,9-10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZYVPYRDOFFQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the tetrahydroisoquinoline core: This can be achieved through the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde in the presence of an acid catalyst.
Introduction of the propanoyl group: The tetrahydroisoquinoline core is then acylated using propanoyl chloride in the presence of a base such as pyridine.
Attachment of the trifluoromethylphenyl group: This step involves a nucleophilic substitution reaction where the trifluoromethylphenyl group is introduced using a suitable electrophile.
Formation of the methanesulfonamide moiety: Finally, the compound is treated with methanesulfonyl chloride in the presence of a base to form the methanesulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Alkylated derivatives.
Scientific Research Applications
N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Pharmacology: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: It is used as a probe to study biochemical pathways and molecular mechanisms.
Industrial Applications: The compound’s unique properties make it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biochemical pathways. The compound’s trifluoromethyl group and methanesulfonamide moiety play crucial roles in its binding affinity and selectivity .
Comparison with Similar Compounds
Structural Motifs and Substituent Effects
The table below compares the target compound with three analogs from the evidence, emphasizing structural differences and their implications:
Key Observations:
Core Structure Variations: The target compound and the analog from share a tetrahydroisoquinoline core, but substituent positions differ (sulfonamide at position 7 vs. 6). This positional shift may alter binding affinity or selectivity in enzyme interactions . Perfluidone () lacks the tetrahydroisoquinoline scaffold, relying instead on a simpler methanesulfonamide backbone with a phenylsulfonyl group, which directs its herbicidal activity .
Substituent Chemistry: The propanoyl group at position 2 in the target compound contrasts with the trifluoroacetyl group in ’s analog. Propanoyl may confer improved metabolic stability due to reduced electron-withdrawing effects compared to trifluoroacetyl . The 4-(trifluoromethyl)phenyl group in the target compound enhances lipophilicity and resistance to oxidative metabolism, similar to the 3-trifluoromethylphenyl group in ’s propionamide derivative .
Biological and Industrial Relevance: ’s compound was synthesized at a 100g scale, suggesting scalability for pharmaceuticals, whereas perfluidone’s agricultural use implies cost-effective production .
Physicochemical and Pharmacokinetic Insights
- Metabolic Stability: The propanoyl group (target) may undergo slower hydrolysis than the trifluoroacetyl group (), extending half-life .
- Synthetic Complexity: The tetrahydroisoquinoline core requires multi-step synthesis (e.g., bromination, sulfonation, coupling), as seen in , which may limit accessibility compared to simpler sulfonamides like perfluidone .
Biological Activity
N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide is a synthetic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- IUPAC Name : this compound
- Molecular Formula : C18H20F3N2O3S
- Molecular Weight : 400.43 g/mol
- CAS Number : 955693-48-8
The mechanism of action of this compound primarily involves its interaction with specific biological targets. It is believed to modulate the activity of enzymes and receptors associated with various signaling pathways. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance:
- In Vitro Studies : The compound was evaluated against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). It demonstrated effective inhibition with minimum inhibitory concentrations (MICs) comparable to known antibiotics .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| MRSA | 32 |
Anti-inflammatory Potential
The compound has shown promising anti-inflammatory effects in vitro. It appears to modulate the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a critical role in inflammatory responses. The structure-activity relationship (SAR) studies suggest that substituents on the phenyl ring significantly influence its anti-inflammatory efficacy .
Cytotoxicity
Cytotoxicity assays conducted on mammalian cell lines revealed that while the compound exhibits antimicrobial activity, it also possesses cytotoxic properties at higher concentrations. The half-maximal inhibitory concentration (IC50) values indicate a need for careful dosing in therapeutic applications .
Case Studies and Research Findings
- Study on Antimycobacterial Activity :
- Pharmacokinetic Studies :
- Tolerability and Efficacy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
